REACTION_CXSMILES
|
C[C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].ClCl.[ClH:18].[CH:19](O)(C)C>>[Cl:18][CH2:19][C:14]1[CH:15]=[CH:2][C:3]([C:4]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[O:5])=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
912 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 100°-110° C. in a two-liter
|
Type
|
TEMPERATURE
|
Details
|
no additional external heating
|
Type
|
TEMPERATURE
|
Details
|
This mixture was chilled to -5° to 0° C.
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was removed by suction filtration
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 618 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |